Subergorgic acid

Description

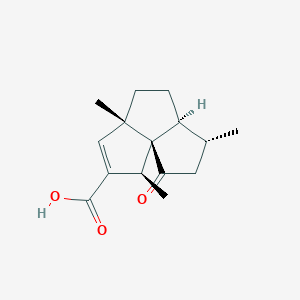

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(1S,2R,5S,8S,9R)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid |

InChI |

InChI=1S/C15H20O3/c1-8-6-12(16)15-9(2)10(13(17)18)7-14(15,3)5-4-11(8)15/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t8-,9+,11+,14+,15+/m1/s1 |

InChI Key |

LFKSRWRSZVCLFJ-VDHTUSMASA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]23[C@H]1CC[C@]2(C=C([C@@H]3C)C(=O)O)C |

Canonical SMILES |

CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C |

Synonyms |

subergorgic acid |

Origin of Product |

United States |

Natural Occurrence and Isolation

Primary Biological Sources

The primary and most well-documented biological source of subergorgic acid is the gorgonian coral, Subergorgia suberosa. researchgate.netnih.gov Commonly known as the orange sea fan, this species is a sessile, suspension feeder. museum.wa.gov.au The colonies of S. suberosa are distinct, forming bush-like, stiff structures that grow in a single plane with dichotomous branching. museum.wa.gov.au They exhibit a dull orange to brown coloration with cream-colored polyps. museum.wa.gov.au this compound is one of several secondary metabolites that have been successfully isolated from this organism. researchgate.netnih.govresearchgate.net

The genus Subergorgia is recognized as a valuable source of novel chemical compounds. nih.gov While Subergorgia suberosa is the definitive source of this compound, phytochemical investigations across the genus have revealed a variety of secondary metabolites, including alkaloids, sesquiterpenes, diterpenes, and steroids. nih.gov Though a number of species exist within the genus, such as S. hicksoni and S. mollis, detailed chemical investigations on some of these species remain limited. nih.gov

Geographical Distribution of Source Organisms

Subergorgia suberosa is predominantly found in the tropical waters of the Indo-Pacific region. nih.govmuseum.wa.gov.aureeflex.net Its distribution extends to areas including Australia, the Central Pacific, Fiji, the Great Barrier Reef, the Indian Ocean, Japan, the Philippines, the Red Sea, and the South China Sea. reeflex.net This species typically inhabits marine environments ranging from turbid to clear waters, and is often found on lower reef slopes and bottoms, on both rock and sand substrates at depths of 10 to 20 meters. museum.wa.gov.aureeflex.netsealifebase.se

Extraction and Purification Methodologies

The isolation of this compound from its natural source involves a multi-step process combining solvent extraction and chromatographic techniques to separate the compound from the complex mixture of metabolites present in the coral.

The initial step in isolating this compound involves extraction from the collected coral specimens using organic solvents. This process is designed to separate the desired organic compounds from the biological matrix.

Extraction of this compound from Subergorgia suberosa

| Step | Procedure | Purpose |

|---|---|---|

| 1. Collection & Preparation | The gorgonian coral Subergorgia suberosa is collected from its marine habitat. The collected material is typically minced or ground to increase the surface area for extraction. | To prepare the biological material for efficient solvent penetration. |

| 2. Solvent Extraction | The prepared coral material is repeatedly extracted with a solvent mixture, commonly ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH), at room temperature. | To dissolve this compound and other organic-soluble metabolites from the coral tissue into the solvent. |

| 3. Concentration | The resulting organic extract is concentrated under reduced pressure (e.g., using a rotary evaporator). | To remove the bulk of the solvent, yielding a crude extract containing a mixture of compounds. |

| 4. Partitioning | The crude extract is then partitioned between an organic solvent (like ethyl acetate) and water. | To separate compounds based on their polarity, with this compound remaining in the organic layer. |

This table represents a generalized workflow synthesized from common natural product isolation procedures.

Following initial extraction, the crude mixture undergoes several stages of chromatographic separation to isolate this compound in its pure form. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Commonly employed techniques include:

Column Chromatography: The crude extract is first subjected to column chromatography over a stationary phase like silica (B1680970) gel. nih.gov A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate mixture) is used as the mobile phase to elute different fractions.

Thin-Layer Chromatography (TLC): TLC is used throughout the process to monitor the separation, identify fractions containing the target compound, and determine appropriate solvent systems for further purification. jsmcentral.org

High-Performance Liquid Chromatography (HPLC): For final purification, fractions enriched with this compound are often subjected to HPLC. nih.govjsmcentral.org This technique uses high pressure to pass the solvent through a column with a smaller particle size, providing a much higher resolution of separation to yield the pure compound.

These purification steps are guided by bioassays or spectroscopic analysis to track the presence of this compound through the various fractions.

Chemical Structure and Stereochemical Characterization

Skeletal Classification and Nomenclature

Subergorgic acid belongs to a well-defined class of sesquiterpenoids based on its carbon framework.

This compound is classified as an angular sesquiterpene triquinane. thieme-connect.commdpi.comresearchgate.net The term "sesquiterpene" indicates that it is derived from three isoprene (B109036) units, giving it a 15-carbon skeleton. The "triquinane" designation refers to a structure composed of three fused five-membered rings. bg.ac.rs In an "angular" fusion, the three cyclopentane (B165970) rings are not arranged in a linear sequence but rather emanate from a central quaternary carbon, creating a compact, three-dimensional structure. bg.ac.rsscispace.com This arrangement is a key feature of many complex natural products. acs.orgnih.gov

Within the broader category of angular triquinanes, this compound possesses a silphiperfolane skeleton. mdpi.comresearchgate.net This specific tricyclo[6.3.0.01,5]undecane framework is a defining characteristic that distinguishes it from other triquinane families like isocomanes and pentalenanes. bg.ac.rsresearchgate.net

Unique Structural Features and Functional Groups

The this compound molecule is adorned with several key functional groups that contribute to its chemical properties. ontosight.ai Its molecular formula is C₁₅H₂₀O₃. nih.gov The structure incorporates a ketone, a carboxylic acid, and a trisubstituted olefin (double bond). acs.orgresearchgate.net A notable and unusual feature for a silphiperfolane is the presence of an oxygen-containing functional group at the C-2 position. mdpi.com This particular functionalization presents a significant challenge in synthetic approaches to the molecule. mdpi.com The combination of these groups within the rigid, angular triquinane framework results in a highly complex and congested molecular architecture. acs.orgnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molar Mass | 248.32 g/mol |

| IUPAC Name | (1S,2R,5S,8S,9R)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.0¹,⁵]undec-3-ene-3-carboxylic acid |

| InChIKey | LFKSRWRSZVCLFJ-VDHTUSMASA-N |

| Canonical SMILES | C[C@@H]1CC(=O)[C@]23[C@H]1CC[C@]2(C=C([C@@H]3C)C(=O)O)C |

Data sourced from PubChem CID 11054000. nih.gov

Absolute and Relative Stereochemistry

Stereochemistry defines the three-dimensional arrangement of atoms in a molecule. The absolute configuration is the specific spatial arrangement of ligands at a chiral center, while the relative configuration describes the relationship between different chiral centers within the molecule. libretexts.orgox.ac.ukspcmc.ac.in

Structurally Related Natural Products and Analogues

Chemical investigations of the gorgonian coral Subergorgia suberosa have yielded not only this compound but also a series of structurally related compounds. acs.orgresearchgate.net

Several natural analogues of this compound have been isolated and characterized. These derivatives often feature modifications to the primary functional groups of the parent compound. A notable example is epoxythis compound, a subergane-type sesquiterpene that contains an epoxide ring. researchgate.netresearchgate.net Other identified analogues include the methyl ester of this compound and various hydroxylated derivatives, such as 2-β-hydroxythis compound. acs.orgresearchgate.net The isolation of these related metabolites provides insight into the biosynthetic pathways active in the source organism.

Table 2: Selected Naturally Occurring Analogues of this compound

| Compound Name | Source Organism | Key Structural Difference from this compound |

| Epoxythis compound | Subergorgia suberosa | Contains an additional epoxide ring. |

| 2-β-hydroxythis compound | Subergorgia suberosa | Features a hydroxyl group at the C-2 position. |

| This compound methyl ester | Subergorgia suberosa | The carboxylic acid is esterified with a methyl group. |

| 2-β-acetoxythis compound | Subergorgia suberosa | An acetoxy group is present at the C-2 position. |

Data sourced from various studies on metabolites from Subergorgia suberosa. acs.orgresearchgate.netresearchgate.net

Structural Elucidation Methodologies

Spectroscopic Techniques

Spectroscopic analysis formed the foundational basis for decoding the molecular architecture of subergorgic acid. A suite of techniques was employed to identify functional groups, establish the molecular formula, and map the complex connectivity of the fused ring system.

NMR spectroscopy was pivotal in mapping the proton and carbon framework of this compound and its analogues. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HETCOR, HMBC) NMR experiments were crucial for establishing the atom-to-atom connectivity and relative stereochemistry. nih.govacs.org

While a complete, publicly available NMR signal assignment for this compound itself is scarce in the provided literature, data from its synthetic precursors and derivatives illustrate the characteristic chemical shifts for the silphiperfolane and angular triquinane skeletons. For instance, in the synthesis of analogues, ¹H NMR signals for methyl groups on the core structure typically appear as singlets between δ 0.89 and 1.15 ppm. mdpi.comasianpubs.org Protons on the carbon framework display complex multiplets throughout the δ 1.30-3.12 ppm range, while olefinic protons are observed further downfield. mdpi.comasianpubs.org In the ¹³C NMR spectrum of one analogue, carbon signals were observed across a wide range, including distinctive peaks for methyl groups (C-16, C-17) at δ 22.47 and 22.61 ppm and a carbonyl carbon (C-18) at δ 194.64 ppm. mdpi.com Techniques like HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in connecting different fragments of the molecule, confirming the intricate fused-ring structure. acs.org

Table 1: Representative NMR Data for this compound Analogues and Precursors This table presents a compilation of typical NMR values observed for compounds containing the this compound core structure, as detailed in various synthetic and isolation studies.

| Nucleus | Signal Type | Chemical Shift (δ) Range (ppm) | Inferred Structural Unit |

|---|---|---|---|

| ¹H | Singlet | 0.89 - 1.40 | Methyl groups (e.g., -CH₃) |

| ¹H | Multiplet | 1.30 - 3.12 | Methylene (B1212753) and methine protons in the ring system |

| ¹H | Doublet of doublets | ~4.38 | Carbinol proton (e.g., -CH-OH) |

| ¹H | Singlet | ~6.42 | Olefinic proton (-C=CH-) |

| ¹³C | 17.5 - 22.9 | Methyl carbons | |

| ¹³C | 30.4 - 68.2 | Aliphatic methylene and methine carbons | |

| ¹³C | 132.9 - 156.3 | Olefinic carbons (C=C) | |

| ¹³C | ~168.7 | Carboxylic acid/Ester carbonyl carbon |

Note: Data compiled from studies on various analogues and synthetic intermediates. mdpi.comasianpubs.org

IR spectroscopy was essential for identifying the key functional groups present in this compound. nih.gov The spectrum of this compound displays characteristic absorption bands that confirm the presence of a carboxylic acid and a five-membered ring ketone. acs.org The presence of these functional groups is a defining feature of the molecule's structure and reactivity. spectroscopyonline.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Absorption Band (cm⁻¹) | Intensity/Width | Assignment | Functional Group |

|---|---|---|---|

| 2935 | Strong | C-H stretching | Aliphatic C-H |

| 1725 | Strong, Sharp | C=O stretching | Ketone (likely in a five-membered ring) |

| 1681 | Strong, Sharp | C=O stretching | Carboxylic Acid |

Data sourced from Parameswaran et al., 1998. acs.org

The band at 1725 cm⁻¹ is indicative of a cyclopentanone (B42830) moiety, while the absorptions at 1681 cm⁻¹ and the broad region typical for O-H stretching (though not explicitly valued in the source) confirm the carboxylic acid group. acs.orgsavemyexams.com The peak at 1643 cm⁻¹ corresponds to the carbon-carbon double bond within the ring structure. acs.org

Mass spectrometry was used to determine the molecular weight and elemental composition of this compound and its derivatives. nih.gov Secondary Ionization Mass Spectrometry (SIMS) of this compound showed a molecular ion peak at m/z 249 [M+H]⁺. acs.org High-resolution mass spectrometry (HRMS) further established the molecular formula as C₁₅H₂₀O₃, which is consistent with the proposed tricyclic structure containing three degrees of unsaturation accounted for by the rings, one ketone, one double bond, and one carboxylic acid. acs.org Fragmentation patterns observed in the mass spectra of its analogues, such as the loss of a water molecule (M-H₂O), provided additional structural clues. asianpubs.org

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | m/z Value | Interpretation | Molecular Formula |

|---|---|---|---|---|

| SIMS | Positive | 249 | [M+H]⁺ | C₁₅H₂₀O₃ |

Data sourced from Parameswaran et al., 1998. acs.org

UV-Vis spectroscopy provided information about the electronic transitions within the molecule. nih.gov this compound and its isolated analogues all exhibited end absorption in their UV spectra. acs.org This indicates the absence of an extended system of conjugated double bonds, which would be expected to show characteristic absorption maxima at longer wavelengths. msu.edu The observed end absorption is consistent with a structure containing isolated or non-conjugated chromophores, such as the carbonyl group and the single C=C double bond present in the this compound framework. acs.orgtechnologynetworks.com

X-ray Crystallography

While spectroscopic methods provided a robust hypothesis for the structure of this compound, single-crystal X-ray diffraction provided the definitive and unambiguous proof of its molecular structure and relative stereochemistry. researchgate.net This powerful analytical technique involves directing X-rays onto a crystalline sample and analyzing the resulting diffraction pattern to build a three-dimensional map of electron densities. This map reveals the precise spatial arrangement of every atom in the molecule. The successful application of X-ray crystallography was crucial in confirming the novel angularly fused triquinane skeleton, a structural motif not previously described when it was first discovered. researchgate.net This method has also been used to confirm the structures of key intermediates in synthetic routes toward the this compound core. acs.orgnih.govresearchgate.net

Chemical Derivatization for Structural Confirmation

Chemical derivatization was employed to confirm the presence and reactivity of the functional groups identified by spectroscopy. researchgate.net The carboxylic acid moiety of this compound was converted to its corresponding methyl ester using reagents like diazomethane. sphinxsai.combvsalud.org Furthermore, the ketone functional group was subjected to reduction reactions using sodium borohydride (B1222165) (NaBH₄), which yielded corresponding epimeric alcohols. asianpubs.orgsphinxsai.com The successful formation of these derivatives and their subsequent characterization by spectroscopic methods provided chemical evidence that corroborated the initial structural assignments. sphinxsai.com These derivatization studies were also foundational in exploring the structure-activity relationships of this compound. nih.gov

Chemical Synthesis

Early Synthetic Endeavors

Initial synthetic interest in subergorgic acid was sparked by its novel tricyclopentanoid structure and its potent cardiotoxic properties. mdpi.comdntb.gov.ua Early efforts in the field of triquinane synthesis provided a foundation, but the specific structural features of this compound, particularly the oxygen-containing function at the C-2 position, distinguished it from other silphiperfolane molecules and required the development of tailored synthetic strategies. mdpi.com Synthetic chemists explored various approaches to construct the challenging tricyclo[6.3.0.01,5]undecane skeleton. acs.org These initial studies paved the way for the more complex total syntheses that would follow, highlighting the difficulties in controlling stereochemistry across the multiple chiral centers of the molecule.

**5.2. Total Synthesis Approaches

The culmination of early synthetic studies led to the successful total synthesis of both the racemic mixture and the specific enantiomer of this compound.

The first stereoselective total synthesis of (±)-subergorgic acid was achieved by Iwata and colleagues. acs.orgacs.org This synthesis established control over the relative stereochemistry of all five asymmetric carbon centers. acs.org

The synthesis commenced with a known spiro[4.5]decenone derivative. A key step in this approach was a photochemical [2+2] cycloaddition reaction between a derivative of the starting material and allene (B1206475), which produced a cyclobutanone (B123998) with high stereoselectivity. acs.org This photochemical reaction was crucial for establishing the carbon framework of the target molecule. acs.org Subsequent steps involved a reductive β-fragmentation and a ring contraction of a cyclohexene (B86901) ring to form the final cyclopentene (B43876) carboxaldehyde, which was then oxidized to yield (±)-subergorgic acid. acs.org

Table 1: Key Steps in the Stereoselective Total Synthesis of (±)-Subergorgic Acid

| Step | Reaction Type | Key Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Photochemical [2+2] Cycloaddition | Allene | Construction of the core cyclobutane (B1203170) intermediate with high stereoselectivity. | acs.org |

| 2 | Reductive β-fragmentation | - | Ring opening to form a key intermediate. | acs.org |

| 3 | Ring Contraction | - | Conversion of a cyclohexene ring into the required cyclopentene. | acs.org |

| 4 | Oxidation | NaClO₂, 2-methyl-2-butene, NaH₂PO₄ | Oxidation of the aldehyde to the target carboxylic acid. | acs.org |

The first enantioselective total synthesis of (-)-subergorgic acid was reported by the Paquette research group. researchgate.netacs.orgacs.org This work established the absolute configuration of the naturally occurring molecule. Their strategy was designed to be completely stereocontrolled, building upon a β-keto ester starting material. acs.org

A critical element of this synthesis was the use of enzymatic resolution. The lipase-mediated acetylation of a functionalized intermediate allowed for the separation of diastereomers, setting the stage for an enantiomerically pure synthesis. researchgate.net The synthesis involved a series of transformations to construct the complex, functionalized intermediates with high efficiency. acs.org This asymmetric synthesis not only provided access to the natural enantiomer of this compound but also confirmed its absolute stereochemistry. researchgate.net

Table 2: Highlights of the Enantioselective Synthesis of (-)-Subergorgic Acid

| Feature | Description | Key Reagents/Techniques | Significance | Reference |

|---|---|---|---|---|

| Chiral Induction | Enzymatic Resolution | Lipase P-30 | Separated diastereomeric intermediates to achieve high enantiomeric purity. | researchgate.netacs.org |

| Starting Material | β-keto ester | - | Provided a versatile scaffold for the subsequent stereocontrolled transformations. | acs.org |

| Outcome | First Enantioselective Synthesis | - | Confirmed the absolute configuration of natural (-)-subergorgic acid. | researchgate.netacs.org |

Key Methodologies and Strategies in Synthesis

The synthesis of this compound and its complex triquinane analogues has spurred the development and application of powerful chemical strategies, including the use of specialized reagents and annulation reactions.

A significant strategy for accessing angular triquinane natural products involves the use of bifunctional conjunctive reagents. mdpi.com These reagents contain both a nucleophilic and an electrophilic center within the same molecule, allowing for a tandem reaction sequence to form a new ring. mdpi.comnih.gov

For the synthesis of a highly functionalized triquinane precursor to this compound, the bifunctional Grignard reagent 4-chloro-2-magnesio-1-butene was utilized. mdpi.com This reagent acts as a 1-butene (B85601) d²,a⁴-synthon, meaning the C-2 position is a nucleophilic donor (d²) and the C-4 position is an electrophilic acceptor (a⁴). The synthesis involves a copper(I)-catalyzed 1,4-addition of this reagent to an enone, followed by an intramolecular alkylation of the resulting chloroketone to construct the tricyclic ketone framework. mdpi.com This method provides an efficient route for methylenecyclopentane (B75326) annulations. mdpi.com The development of these organotin-based bifunctional reagents by Piers and colleagues, such as 4-chloro-2-trimethylstannyl-1-butene which generates the active lithio species, was a key innovation in this area. mdpi.comacs.org

Cyclopentene annulation, the formation of a five-membered ring onto an existing molecular framework, is a cornerstone of triquinane synthesis. scispace.comacs.org

One approach, as discussed previously, is the methylenecyclopentane annulation using bifunctional reagents. mdpi.com This method efficiently creates the cyclopentane (B165970) ring in a one-pot conversion from an enone to a triquinane system. mdpi.com

Another powerful strategy involves the use of trimethylenemethane (TMM) equivalents in [3+2] cycloaddition reactions. nih.govmdpi.com This approach has been investigated for the synthesis of the angular triquinane skeleton of this compound. The strategy involves a [3+2] cycloaddition of a TMM equivalent with a bicyclo[3.3.0]oct-1-en-3-one system to directly form the angular triquinane framework. nih.govmdpi.com While this method offers a direct route, it can be challenged by issues of facial selectivity during the cycloaddition. mdpi.com These annulation strategies are critical for building the dense, interconnected ring system of this compound. researchgate.net

Wacker Oxidation

The Wacker oxidation, a palladium-catalyzed conversion of a terminal alkene to a methyl ketone, serves as a crucial tool in the assembly of polyquinane skeletons. This reaction allows for the strategic introduction of a carbonyl group, which can then be used in subsequent cyclization reactions. In the context of angular triquinane synthesis, the Wacker oxidation is often part of an iterative annulation sequence. bg.ac.rsshd-pub.org.rs

A synthetic strategy for an angular triquinane platform, suitable for producing natural products like panaginsene and silphinene, demonstrates the power of this method. bg.ac.rsresearchgate.net The synthesis begins with a known cyclopentenone derivative and utilizes a 1,4-addition of a butenyl cuprate (B13416276) reagent. The resulting alkene is then subjected to Wacker oxidation to unmask a ketone functionality. This iterative application of alkene introduction followed by Wacker oxidation facilitates the construction of the polycyclic system. bg.ac.rsresearchgate.net For instance, the oxidation of a butenyl-substituted cyclopentanone (B42830) can be achieved under an oxygen atmosphere, setting the stage for a subsequent aldol (B89426) condensation to form a new five-membered ring. bg.ac.rs

Table 1: Example of Wacker Oxidation in Angular Triquinane Synthesis bg.ac.rs This table is based on a representative transformation in the synthesis of an angular triquinane precursor and not of this compound itself.

| Reactant | Reagents & Conditions | Product | Yield |

|---|

Aldol Condensation

Following the strategic installation of carbonyl groups via methods like the Wacker oxidation, the aldol condensation is a powerful reaction for forming the carbon-carbon bonds required to close the cyclopentane rings of the triquinane skeleton. wikipedia.orgnumberanalytics.com This reaction, which can be catalyzed by either acid or base, involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone (enone). sigmaaldrich.commagritek.comlibretexts.org

In a synthetic approach toward angular triquinanes, an intramolecular aldol condensation is the key step for the cyclopentenone annulation. bg.ac.rsshd-pub.org.rs After a dicarbonyl precursor is formed using Wacker oxidation, treatment with a base like potassium tert-butoxide induces cyclization to the tricyclic enone. bg.ac.rs The control of reaction conditions is crucial to favor the desired cyclized product over other potential pathways. nih.gov This tandem Wacker oxidation/aldol condensation strategy provides an efficient method for building the fused five-membered ring systems characteristic of compounds like this compound. bg.ac.rsresearcher.life

Photochemical Approaches to the Carbon Skeleton

Photochemical reactions offer a powerful means to access complex and strained molecular architectures that are often difficult to assemble through traditional thermal reactions. researchgate.net The synthesis of this compound has been a fertile ground for the application of such methods, particularly photocycloadditions, to construct its intricate carbon framework. acs.orgresearchgate.netiupac.org

One of the first total syntheses of (±)-subergorgic acid employed an intramolecular [2+2] photocycloaddition as a key step. acs.org In this route, a spiro[4.5]decenone derivative was reacted with allene under photochemical conditions. This reaction stereoselectively formed a crucial cyclobutanone intermediate, which contains the adjacent quaternary centers necessary for the triquinane core. This intermediate was then elaborated through a series of steps, including a reductive fragmentation and ring contraction, to ultimately yield this compound. acs.org

Another successful total synthesis utilized an arene-olefin meta-photocycloaddition. iupac.orgcaltech.edu This strategy involves the irradiation of a substrate containing both an aromatic ring and an alkene tethered by a ketal. The photocycloaddition creates a complex polycyclic intermediate with multiple new stereocenters in a single step. This approach showcases the remarkable efficiency of photochemical methods in rapidly building the molecular complexity required for the this compound skeleton. iupac.orgnih.gov

Ring-Rearrangement Metathesis for Polyquinanes

Olefin metathesis, particularly in its tandem and rearrangement variations, has emerged as a highly effective and atom-economical method for constructing complex polycyclic systems. acs.orgmendeley.com A modular approach for assembling the angularly fused polyquinane core of this compound has been developed, featuring a ring-rearrangement metathesis (RRM) as the pivotal reaction. acs.orgnih.gov

This strategy commences with a less explored starting material, exo-dicyclopentadiene-1-one, and produces highly congested polycyclic frameworks with multiple contiguous stereogenic centers, including quaternary carbons. acs.orgnih.gov The RRM cascade efficiently transforms a relatively simple, strained precursor into the complex triquinane core. A subsequent kinetically controlled, regio- and stereoselective allylation at the ring-junction, mediated by LDA, successfully installs another key structural element of the this compound core. nih.gov This metathesis-based strategy highlights a modern and efficient pathway to the fundamental skeleton of this compound and related natural products. nih.govscilit.com

Challenges and Advancements in Synthetic Routes

The synthesis of this compound presents several notable challenges that have driven innovation in synthetic methodology. A principal difficulty lies in the unique functionality of the molecule compared to other related silphiperfolane sesquiterpenes. mdpi.com Specifically, this compound possesses an oxygen-containing functional group at the C-2 position, a feature absent in many other members of this family, requiring specific strategies for its introduction and manipulation. mdpi.com Further challenges include the construction of the highly congested tricyclic skeleton with correct stereocontrol at its multiple stereocenters, including the angular quaternary carbon. mdpi.comacs.org

Early total syntheses successfully overcame these hurdles using multi-step sequences that relied on classical reactions, including photochemical cycloadditions to forge the core structure. acs.orgiupac.org These routes, while groundbreaking, were often lengthy.

Advancements in synthetic chemistry have led to more modular and efficient approaches. The development of routes utilizing ring-rearrangement metathesis represents a significant step forward, allowing for the rapid construction of the complex polyquinane core from simple precursors in an atom-economical fashion. acs.orgnih.gov Another advancement involves the use of bifunctional reagents for methylenecyclopentane annulations, which provides a viable general route toward the highly functionalized triquinane skeleton of this compound and its analogues. mdpi.com These modern strategies not only provide more efficient access to this compound but also expand the toolkit available for synthesizing other complex polyquinane natural products. nih.govnih.gov

Synthesized Derivatives and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Subergorgic Acid Derivatives

The quest to enhance the bioactivity of this compound and to pinpoint the functional groups responsible for its effects has spurred the synthesis of several derivative series. nih.govnih.gov These efforts have primarily focused on modifications at the carboxylic acid group and understanding the role of other key structural elements. nih.govresearchgate.net

Benzyl (B1604629) Esters of this compound

Inspired by the presence of benzyl groups in other bioactive marine compounds, researchers synthesized a series of benzyl esters of this compound. nih.gov The synthesis typically involves reacting this compound with various benzyl halides in the presence of a base like potassium carbonate in a solvent such as dry dimethylformamide (DMF). mdpi.comsemanticscholar.org This process yields the desired benzyl esters in good quantities. mdpi.com

Studies on these derivatives revealed that all synthesized benzyl esters exhibited potent antifouling effects, with some showing even greater activity than the parent this compound. nih.gov For instance, the unsubstituted benzyl ester was found to be over four times more potent than this compound itself. nih.govnih.gov It was observed that substituents on the benzene (B151609) ring, as well as their position (ortho, meta, or para), influenced the antifouling efficacy, suggesting that steric and electronic factors play a role. mdpi.com

Table 1: Benzyl Esters of this compound and their Antifouling Activity

| Compound | Substituent on Benzyl Ring | Antifouling EC50 (µg/mL) |

|---|---|---|

| This compound | - | 1.25 |

| Derivative 5 | H | 0.30 |

| Other Benzyl Esters | Various substituents | 0.30 - 2.50 |

Derivatives with Methylene (B1212753) Chains of Various Lengths

To further probe the structure-activity relationship, another series of derivatives was created by introducing methylene chains of varying lengths to the this compound structure. nih.govnih.gov These compounds were synthesized by reacting this compound with dibromoalkanes of different lengths. mdpi.com

The antifouling tests on these derivatives indicated that the introduction of a methylene chain generally decreased the antifouling potency compared to this compound. nih.govmdpi.com The length of the methylene chain was also found to have a differential impact on the activity, which was also dependent on the functional group at the other end of the chain. nih.gov

Table 2: this compound Derivatives with Methylene Chains

| Compound | Methylene Chain Length | General Antifouling Activity |

|---|---|---|

| Derivatives 15-20 | Varied | Less potent than this compound |

Data sourced from Zhang et al. (2019) and Li et al. (2020). nih.govmdpi.com

Sodium Borohydride (B1222165) Reduction Products

The reduction of this compound and its methyl ester using sodium borohydride (NaBH₄) has been explored to investigate the role of the ketone group. sphinxsai.comasianpubs.org The reaction of this compound with NaBH₄ in ethanol (B145695) yields epimeric alcohols. sphinxsai.comasianpubs.org Similarly, the methyl ester of this compound, when treated with NaBH₄ in methanol (B129727), produces an alcoholic ester and a diol. sphinxsai.com The reduction of the ketone functionality to a hydroxyl group was found to impact the compound's biological activity. sphinxsai.comasianpubs.org

Identification of Bioactive Functional Groups

A primary goal of synthesizing derivatives is to identify the key functional groups responsible for the compound's biological effects. nih.govnih.gov For this compound, research has focused on the importance of its double bonds and ketone carbonyl groups. nih.govresearchgate.net

Role of Double Bonds

Structure-activity relationship studies have consistently highlighted the crucial role of the double bond within the this compound molecule for its antifouling activity. nih.govresearchgate.net Chemical modifications that alter or remove this double bond, such as oxidation, have been shown to lead to a loss of antifouling properties. semanticscholar.org This suggests that the specific electronic and conformational properties conferred by the double bond are essential for the molecule's interaction with its biological target. nih.govresearchgate.net

Role of Ketone Carbonyl Groups

The ketone carbonyl group is another critical element for the bioactivity of this compound. nih.govresearchgate.net Studies involving the reduction of the ketone to a hydroxyl group have demonstrated that this modification diminishes the antifouling effect. nih.govsemanticscholar.org This indicates that the electrophilic nature and the geometry of the carbonyl group are important for the compound's mechanism of action. nih.gov Both the ketone carbonyl and the double bond are considered essential for the potent antifouling effects of this compound. nih.govnih.govresearchgate.net

Influence of Carboxylic Acid Group

Specifically, the synthesis and evaluation of a series of benzyl esters of this compound revealed that these derivatives displayed significant antifouling effects. nih.gov For instance, this compound itself has a reported EC50 value of 1.25 μg/mL against the settlement of Balanus amphitrite larvae. nih.gov In comparison, several of its benzyl ester derivatives exhibited equal or even greater potency. This suggests that the esterification of the carboxylic acid can positively modulate the antifouling activity. nih.govmdpi.com

The table below summarizes the antifouling activity of this compound and some of its ester derivatives, illustrating the influence of modifying the carboxylic acid group.

| Compound Name | Modification | EC₅₀ (μg/mL) against B. amphitrite settlement |

| This compound | - | 1.25 |

| Benzyl subergorgate | Benzyl ester | 0.30 |

| (data for other specific esters is limited in the provided search results) |

EC₅₀ (Median Effective Concentration) is the concentration of a compound that causes a 50% response, in this case, inhibition of larval settlement.

Conversely, other modifications involving the carboxylic acid group, such as the introduction of a methylene chain, have been shown to reduce the antifouling potency. nih.gov The effect of the methylene chain length on the antifouling activity appears to be dependent on the functional group at the other end of the chain. nih.gov These findings collectively highlight that while the carboxylic acid group is a viable site for chemical modification to create more potent antifoulants, its presence as a free acid is not a prerequisite for the antifouling action of the this compound scaffold. nih.gov

Mechanistic Insights from SAR Studies (e.g., towards antifouling)

Structure-activity relationship (SAR) studies on this compound and its synthesized derivatives have provided crucial insights into the molecular features required for its antifouling mechanism. nih.govresearchgate.net These studies have systematically explored how modifications to different parts of the this compound molecule affect its ability to inhibit the settlement of biofouling organisms like the barnacle Balanus amphitrite. nih.gov

A key finding from these investigations is the critical importance of both the exocyclic double bond and the ketone carbonyl group within the triquinane skeleton for the antifouling effect. nih.govmdpi-res.com When either of these functional groups was modified, a significant loss of antifouling activity was observed. mdpi-res.com For example, reduction of the ketone carbonyl to a hydroxyl group or modification of the double bond resulted in inactive compounds. mdpi-res.com This indicates that these two groups are the primary pharmacophores responsible for the biological effect. nih.govresearchgate.net

The SAR data points towards a mechanism where the specific spatial arrangement of the ketone and the double bond is essential for activity. The introduction of benzyl esters was found to improve antifouling properties, with one particular benzyl ester derivative showing an EC50 value more than four times lower (i.e., more potent) than the parent this compound. nih.gov This enhancement could be due to increased lipophilicity, which may improve the compound's availability at the target site. mdpi.com On the other hand, incorporating a methylene chain into the this compound structure generally decreased its antifouling potency. nih.govmdpi.com

These mechanistic insights, derived from SAR studies, are valuable for the rational design of new, more effective, and environmentally friendly antifouling agents based on the this compound scaffold. nih.govresearchgate.net The focus for future synthesis would be to retain the essential ketone and double bond functionalities while optimizing the substituent on the carboxyl group to enhance potency and ensure low toxicity. nih.gov

Biological Activities and Pre Clinical Mechanistic Investigations

Antifouling Activity

Subergorgic acid has demonstrated significant promise as a natural, non-toxic agent for preventing marine biofouling, the undesirable accumulation of microorganisms, plants, and animals on submerged surfaces. semanticscholar.orgresearchgate.net

Inhibition of Larval Settlement

Research has consistently shown that this compound effectively inhibits the settlement of larvae from key fouling organisms. semanticscholar.orgnih.gov Laboratory assays have confirmed its inhibitory action against the larval stages of the barnacle Balanus amphitrite and the bryozoan Bugula neritina. semanticscholar.orgpsu.edu This inhibitory effect is a crucial first step in preventing the formation of larger, more complex fouling communities. cambridge.org Studies have highlighted that the presence of both a double bond and a ketone carbonyl group within the this compound molecule are essential for its potent antifouling effect. researchgate.net

Assessment of Potency in Invertebrate Models

The potency of this compound as an antifouling agent has been quantified using the half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit 50% of larval settlement. In studies involving Balanus amphitrite, this compound exhibited an EC₅₀ value of approximately 1.2 to 1.25 µg/mL. semanticscholar.orgsemanticscholar.org Against the larvae of Bugula neritina, the reported EC₅₀ value was 3.2 µg/mL. semanticscholar.orgmdpi.com These low EC₅₀ values indicate a high level of potency in preventing the settlement of these common fouling species.

Interactive Data Table: Antifouling Potency of this compound

| Species | EC₅₀ (µg/mL) | Reference |

| Balanus amphitrite | 1.2 | semanticscholar.orghilarispublisher.com |

| Balanus amphitrite | 1.25 | semanticscholar.orgresearchgate.net |

| Bugula neritina | 3.2 | semanticscholar.orghilarispublisher.com |

Therapeutic Ratio as an Index of Selective Efficacy

A critical aspect of a modern antifouling agent is its ability to deter larval settlement without causing harm to the surrounding marine ecosystem. The therapeutic ratio, calculated as the ratio of the 50% lethal concentration (LC₅₀) to the EC₅₀ (LC₅₀/EC₅₀), serves as an index of this selective efficacy. mdpi.com A higher therapeutic ratio suggests that the compound is effective at concentrations well below those that are toxic to the organisms.

For this compound, studies have reported an LC₅₀ value greater than 200 µg/mL for Balanus amphitrite larvae. hilarispublisher.comresearchgate.net In other investigations, the LC₅₀ was found to be greater than 25 µg/mL. semanticscholar.orgresearchgate.net When compared to its effective concentration, these high LC₅₀ values result in a favorable therapeutic ratio, highlighting its potential as a non-toxic antifouling solution. semanticscholar.orgmdpi.com This characteristic is a significant advantage over traditional, more toxic antifouling paints.

Interactive Data Table: Selective Efficacy of this compound against Balanus amphitrite

| Parameter | Value (µg/mL) | Reference |

| EC₅₀ | 1.2 - 1.25 | semanticscholar.orghilarispublisher.com |

| LC₅₀ | > 25 - > 200 | semanticscholar.orghilarispublisher.com |

| Therapeutic Ratio (LC₅₀/EC₅₀) | > 15 | mdpi.com |

Cholinesterase Modulation

Beyond its antifouling properties, this compound has also been investigated for its interaction with cholinesterases, enzymes that are vital for regulating neurotransmission. researchgate.netresearchgate.net

Anticholinesterase Activity

This compound has been identified as exhibiting anticholinesterase activity, meaning it can inhibit the action of cholinesterase enzymes. researchgate.netmdpi.com These enzymes are responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting this enzymatic activity, this compound can lead to an accumulation of acetylcholine at nerve synapses, thereby modulating cholinergic neurotransmission. This property is of interest for its potential pharmacological applications.

Efficacy against Organophosphate Toxicity

One of the most notable pre-clinical findings for this compound is its demonstrated efficacy against the toxicity of organophosphates, such as the nerve agent Soman. researchgate.netresearchgate.net Organophosphates exert their toxic effects by irreversibly inhibiting acetylcholinesterase, leading to a cholinergic crisis that can be lethal. mdpi.commichigan.gov Research in mouse models has shown that this compound can counteract the toxic effects of Soman. researchgate.netmdpi.com This protective effect is likely linked to its anticholinesterase properties, which may compete with or otherwise mitigate the binding of the organophosphate to the enzyme. researchgate.net

Antioxidant Activity

Antioxidants are substances that can inhibit free radical reactions, playing a role in mitigating the cellular damage implicated in numerous health issues. sphinxsai.com

The antioxidant potential of this compound has been evaluated through its ability to scavenge free radicals in vitro. sphinxsai.com In a study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assay, this compound (referred to as compound 1) demonstrated significant free radical scavenging activity. sphinxsai.comresearchgate.net Its potency was quantified with an IC50 value of 50 µg/ml, which represents the concentration required to inhibit 50% of the DPPH radicals. sphinxsai.com When compared with two of its synthesized analogues (compound 2 and compound 7), this compound exhibited the highest free radical scavenging activity. sphinxsai.com These findings suggest that this compound has the potential to act as a source of antioxidant material due to its free radical scavenging capability. sphinxsai.com

Table 1: In vitro Free Radical Scavenging Activity of this compound and Its Analogues

| Compound | IC50 Value (µg/ml) |

| This compound (1) | 50 |

| Analogue (2) | 27 |

| Analogue (7) | 38 |

Data sourced from a study on marine sponge-derived natural products. The IC50 value represents the concentration for 50% inhibition of DPPH radicals. A lower IC50 value indicates higher antioxidant activity. sphinxsai.com

Anti-inflammatory Activity (in vitro)

Inflammation is a protective biological response, but unchecked inflammation can lead to chronic disorders. sphinxsai.com The metabolism of Arachidonic Acid is a critical component of the inflammatory process. sphinxsai.comnih.gov

This compound's anti-inflammatory effects have been investigated by examining its impact on the arachidonic acid (AA) metabolic pathway, specifically its influence on 5-lipoxygenase (5-Lox) activity. sphinxsai.com The 5-Lox pathway is responsible for producing leukotrienes, which are pro-inflammatory mediators. nih.govmdpi.com In an in vitro assay, this compound (compound 1) demonstrated a 28% inhibition of 5-Lox activity. sphinxsai.com This was the highest level of inhibition when compared to its analogues, compound 2 (15% inhibition) and compound 7 (23% inhibition). sphinxsai.com This inhibitory action on a key enzyme in the AA cascade suggests that this compound possesses anti-inflammatory properties. sphinxsai.com

Table 2: Anti-inflammatory Activity (5-Lox Inhibition) of this compound and Its Analogues

| Compound | 5-Lox Inhibition (%) |

| This compound (1) | 28 |

| Analogue (2) | 15 |

| Analogue (7) | 23 |

Data reflects the percentage inhibition of 5-lipoxygenase (5-Lox) enzyme activity in an in vitro assay. Higher percentage indicates greater anti-inflammatory potential. sphinxsai.com

Antimicrobial Activities (in vitro)

The antimicrobial potential of this compound and its derivatives has been explored against various fungal and bacterial strains. sphinxsai.comasianpubs.org

Table 3: Summary of Antifungal Activity of this compound and Its Analogues

| Fungal Strain | This compound (1) | Analogue (2) | Analogue (7) |

| Fusarium moniliformis | Active | Highly Active | Active |

| Penicillium notatum | Active | Active | Active |

| Aspergillus niger | Active | Active | Active |

The antibacterial efficacy of this compound has been evaluated against several marine bacterial species using disc diffusion bioassays. nih.govresearchgate.net In these studies, this compound was identified as one of the most potent metabolites extracted from the gorgonian Subergorgia suberosa. researchgate.netnih.gov Its activity was assessed against a panel of 15 marine bacteria. nih.govresearchgate.net Other research has also shown that this compound is active against Proteus vulgaris and E. coli. asianpubs.orgresearchgate.net

Among the marine species tested were:

Pseudoalteromonas sp. researchgate.net

Rhodovulum sp. researchgate.net

Ruegeria sp. researchgate.net

Staphylococcus haemolyticus researchgate.net

Moraxella phenylpyruvica researchgate.net

Vibrio alginolyticus researchgate.net

Vibrio furnissii researchgate.net

Vibrio harveyi researchgate.net

Cytotoxic Activity (in vitro against specific cell lines)

Preliminary research has explored the cytotoxic potential of this compound and its derivatives against various cancer cell lines. These studies, conducted in laboratory settings, provide initial insights into the compound's activity at a cellular level.

Moderate Cytotoxicity against Cancer Cell Lines (e.g., Eca9706, HeLa)

Investigations into the cytotoxic effects of compounds isolated from the gorgonian coral Subergorgia suberosa have revealed moderate activity against certain cancer cell lines. While direct evidence for this compound against the human esophageal carcinoma cell line Eca9706 is not prominently documented in the reviewed literature, related compounds from the same organism have been studied. For instance, a sesquiterpene named menecubebane B, isolated from the gorgonian Menella sp., demonstrated moderate cytotoxicity against both Eca9706 and HeLa cell lines. frontiersin.orgnih.gov Similarly, epoxythis compound, a derivative isolated from S. suberosa, also showed moderate cytotoxicity against these two cell lines. researchgate.net

Regarding the human cervical cancer cell line (HeLa), several studies have reported on the activity of this compound derivatives. This compound methyl ester was found to moderately inhibit the growth of HeLa cells, with one study reporting a 50% effective dose (ED₅₀) of 4.3 μg/mL. researchgate.netmdpi.com Another related compound, subergorgiol (B1209906), also isolated from S. suberosa, exhibited moderate cytotoxicity against HeLa tumor cells. frontiersin.orgnih.govresearchgate.net In contrast, one review noted that this compound itself showed less significant cytotoxicity against mouse lymphocytic leukemia (P-388), human lung adenocarcinoma (A549), and human colon adenocarcinoma (HT-29) cells, with ED₅₀ values ranging from 13.3 to >50 μg/mL. mdpi.com

Table 1: In Vitro Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| Epoxythis compound | Eca9706 | IC₅₀ | 20.8 µM | researchgate.net |

| Epoxythis compound | HeLa | IC₅₀ | 30.6 µM | researchgate.net |

| Suberosoid | HeLa | IC₅₀ | 10.6 µM | researchgate.net |

| This compound methyl ester | HeLa | ED₅₀ | 4.3 μg/mL | researchgate.netmdpi.comnih.gov |

| Subergorgiol | HeLa | - | Moderate cytotoxicity | frontiersin.orgnih.govresearchgate.net |

| This compound | P-388, A549, HT-29 | ED₅₀ | 13.3 to >50 μg/mL | mdpi.com |

Other Reported Biological Observations (e.g., cardiotoxicity in non-human context)

Beyond its cytotoxic properties, this compound has been identified as a cardiotoxic agent in non-human contexts. thieme-connect.commdpi.comasianpubs.org It is described as a novel tricyclopentanoid cardiotoxin (B1139618) isolated from the Pacific gorgonian coral Subergorgia suberosa. researchgate.net This cardiotoxic activity is a significant observation in the preclinical profile of the compound. thieme-connect.com In addition to cardiotoxicity, other biological activities have been noted, such as anticholinesterase activity and protective effects against "Soman" toxicity in mice. mdpi.com

Table 2: Other Reported Biological Observations for this compound

| Observation | Context | Finding | Citation |

|---|---|---|---|

| Cardiotoxicity | Non-human | Identified as a cardiotoxin. | researchgate.netthieme-connect.commdpi.comasianpubs.org |

| Anticholinesterase activity | - | Exhibits inhibitory activity. | mdpi.com |

| Soman toxicity | In mice | Shows activity against this nerve agent. | mdpi.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| This compound methyl ester |

| Epoxythis compound |

| Suberosoid |

| Subergorgiol |

Biosynthetic Investigations

Proposed Biogenetic Pathways of the Triquinane Skeleton

The biosynthesis of all sesquiterpenoids, including subergorgic acid, begins with a common C15 precursor. nih.gov The formation of the diverse array of terpene skeletons arises from complex cyclization cascades catalyzed by a class of enzymes known as terpene cyclases. nih.govacs.org

The general pathway for triquinane skeletons is believed to proceed as follows:

Initiation: The universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP), is generated from the head-to-tail condensation of isoprene (B109036) units. nih.gov The biosynthesis is initiated by the enzyme-catalyzed ionization of FPP, where the pyrophosphate group is eliminated to form a farnesyl carbocation.

Cyclization Cascade: This initial carbocation undergoes a series of intramolecular cyclizations and rearrangements. For triquinanes, this involves the formation of a 5/8 or 5/15 bicyclic intermediate carbocation. nih.govacs.org Subsequent ring closures, potentially involving 1,5-hydrogen shifts and further cyclizations, lead to the fused 5-5-5 tricyclic core. nih.govacs.org The specific folding of the FPP precursor within the enzyme's active site and the precise sequence of ring closures (e.g., A → E → B → C/D) are critical in determining the final stereochemistry and whether the resulting triquinane is linear, angular, or propellane-shaped. nih.govresearchgate.net

Formation of the Angular Skeleton: this compound possesses an angularly fused triquinane skeleton. mdpi.com The formation of this specific arrangement, as opposed to a linear one, is dictated by the regiochemistry of the cyclization cascade. researchgate.net Theoretical studies on similar complex terpenes suggest that the order of ring formation is a key factor in constructing the angular triquinane structure with the correct stereochemistry. nih.gov

Identification of Precursor Compounds

The identification of biosynthetic precursors is key to understanding the complete pathway. For this compound, precursors have been identified at both the general metabolic level and at the immediate, structure-specific level.

The foundational precursor for all sesquiterpenes is Farnesyl Pyrophosphate (FPP) , which is derived from the mevalonate (B85504) pathway or the MEP/DOXP pathway, both of which produce the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov

More specifically, chemical investigations of the gorgonian coral Subergorgia suberosa, the natural source of this compound, have led to the isolation of several related subergane-type sesquiterpenes. nih.govresearchgate.net Among these, the alcohol Subergorgiol (B1209906) has been proposed as a direct biosynthetic precursor to this compound and its derivatives. nih.govresearchgate.net This suggests a biogenetic sequence where the fundamental triquinane alcohol is synthesized first and then undergoes subsequent oxidations to yield the corresponding acids and esters.

Table 1: Subergane Sesquiterpenoids Isolated from Subergorgia suberosa This table is interactive. You can sort the data by clicking on the column headers.

| Compound Name | Chemical Class | Proposed Role |

|---|---|---|

| Subergorgiol | Sesquiterpene Alcohol | Biosynthetic Precursor nih.gov |

| This compound | Sesquiterpene Acid | Target Compound nih.gov |

| 2β-hydroxythis compound | Sesquiterpene Acid | Oxidized Derivative nih.gov |

| 2β-acetoxythis compound | Sesquiterpene Acetate (B1210297) | Acetylated Derivative nih.gov |

Postulated Enzymatic Transformations

While the specific enzymes responsible for the biosynthesis of this compound have not been isolated and characterized, their functions can be postulated based on established biochemical reactions in terpene metabolism.

Sesquiterpene Synthase (STS): The crucial cyclization of FPP to form the initial subergane carbon skeleton (likely the hydrocarbon or alcohol precursor to subergorgiol) would be catalyzed by a specific STS, also known as a terpene cyclase. nih.gov These enzymes are responsible for generating the vast structural diversity seen in sesquiterpenoids. nih.gov

Cytochrome P450 Monooxygenases: These enzymes are frequently involved in the post-cyclization functionalization of terpene skeletons. researchgate.net A P450 enzyme is likely responsible for the initial hydroxylation of the terpene backbone to produce subergorgiol. Further oxidative modifications, such as the hydroxylation at the C-2 position seen in some derivatives, are also probable roles for this class of enzymes. nih.gov

Dehydrogenases/Oxidases: The conversion of the proposed precursor, subergorgiol (an alcohol), into this compound (a carboxylic acid) is an oxidative process. This transformation is typically carried out in a two-step manner by alcohol dehydrogenases and aldehyde dehydrogenases, which oxidize the alcohol to an aldehyde and then the aldehyde to a carboxylic acid, respectively.

Table 2: Postulated Enzyme Classes in this compound Biosynthesis This table is interactive. You can sort the data by clicking on the column headers.

| Enzyme Class | Postulated Function | Substrate | Product |

|---|---|---|---|

| Sesquiterpene Synthase (STS) | Catalyzes the cyclization cascade to form the core triquinane skeleton. nih.gov | Farnesyl Pyrophosphate (FPP) | Subergane hydrocarbon/alcohol precursor |

| Cytochrome P450 Monooxygenase | Introduces hydroxyl groups onto the carbon skeleton. researchgate.net | Subergane hydrocarbon | Subergorgiol |

| Alcohol Dehydrogenase | Oxidizes the primary alcohol to an aldehyde. | Subergorgiol | Corresponding aldehyde intermediate |

Ecological and Environmental Context

Role as a Chemical Defense Mechanism in Marine Organisms

Sessile marine invertebrates like the gorgonian Subergorgia suberosa are fixed in one place, making them vulnerable to a host of threats. hilarispublisher.com To survive, they have evolved complex defense strategies, with chemical defense being one of the most important. nih.gov Subergorgic acid is a key component of the chemical arsenal (B13267) of S. suberosa, providing protection against a range of biological adversaries. researchgate.netint-res.com Research suggests that due to its high concentration within the coral's tissues, this compound may be the primary chemical agent responsible for these defenses. nih.gov

Biofouling is the undesirable accumulation of microorganisms, plants, algae, and animals on submerged surfaces, which can have severe negative consequences for sessile organisms like corals. hilarispublisher.com The gorgonian Subergorgia suberosa is often observed to be free of such epibionts, which has led researchers to investigate its chemical defense mechanisms. cambridge.org

This compound has been identified as a potent natural antifoulant. nih.gov It exhibits significant inhibitory effects against the settlement of various fouling organisms, most notably the larvae of barnacles and bryozoans. hilarispublisher.com Laboratory bioassays have demonstrated that this compound can prevent the larvae of the barnacle Balanus amphitrite and the bryozoan Bugula neritina from settling, a critical first step in the biofouling process. cambridge.orghilarispublisher.com

Detailed research has established its effectiveness, showing that it works at low concentrations without causing mortality, which is a key characteristic of an environmentally non-toxic antifouling agent. cambridge.org Studies into the structure-activity relationship of this compound have revealed that specific molecular features, such as a ketone carbonyl group and a double bond, are essential for its potent antifouling activity. nih.gov

Table 1: Antifouling Activity of this compound

This table summarizes the results from various studies on the effectiveness of this compound in inhibiting the settlement of common marine fouling organisms.

| Target Organism | EC₅₀ (μg/mL) | LC₅₀ (μg/mL) | Source |

| Balanus amphitrite | 1.2 - 1.25 | > 25 - > 200 | cambridge.orghilarispublisher.com |

| Bugula neritina | 3.2 | > 200 | hilarispublisher.com |

EC₅₀ (Effective Concentration 50%): The concentration of a compound that causes a 50% reduction in larval settlement. LC₅₀ (Lethal Concentration 50%): The concentration of a compound that causes death in 50% of the test organisms.

The defensive role of this compound extends beyond just preventing biofouling. It is involved in a wider range of ecological interactions that are critical for the gorgonian's survival.

Predation Deterrence : One of the major threats to sessile organisms is predation. Field-based feeding assays have shown that crude extracts from Subergorgia suberosa, which contain this compound, are unpalatable and effectively deter feeding by reef fishes. int-res.com This suggests that this compound functions as an anti-predatory chemical, protecting the coral from being consumed. int-res.cominnspub.net

Allelopathy and Competition : In the crowded marine environment, space is a limited and fiercely contested resource. hilarispublisher.com this compound exhibits allelopathic properties, meaning it can chemically inhibit the growth and settlement of competing organisms. innspub.netresearchgate.net This action helps Subergorgia suberosa maintain its living space by preventing other corals or algae from encroaching.

Antimicrobial Activity : The compound has also been found to possess antibacterial and antifungal properties. cambridge.org This is another facet of its defensive capabilities, protecting the coral from potential pathogens and microorganisms that could cause disease or initiate the fouling process.

Significance in Marine Chemical Ecology

The study of this compound provides a clear example of the importance of secondary metabolites in mediating interactions within marine ecosystems, a central theme of marine chemical ecology. si.edunaturalproducts.net The production of such compounds is a vital survival strategy for many sessile organisms that cannot physically flee from threats or fight off competitors. nih.govhilarispublisher.com

The case of Subergorgia suberosa and this compound is particularly significant because it demonstrates the multi-faceted nature of a single chemical defense. This compound is not a single-purpose tool; it is a broad-spectrum defensive agent that addresses several ecological challenges simultaneously: it deters predators, prevents the settlement of fouling larvae, and inhibits the growth of microbial and invertebrate competitors. cambridge.orghilarispublisher.comint-res.cominnspub.net

Furthermore, the chemical defenses of S. suberosa are not solely reliant on this compound. The coral employs a strategy of co-occurring defenses, where chemical deterrents like this compound are present alongside physical defenses such as calcified sclerites (microscopic mineralized spicules). int-res.com This combination of chemical and structural defenses provides a more robust and comprehensive protective system against a wider array of potential threats. The investigation into compounds like this compound not only enhances our understanding of the intricate relationships and survival strategies in the marine world but also highlights the potential for discovering environmentally benign solutions, such as non-toxic antifouling coatings inspired by nature. cambridge.orgmdpi.com

Advanced Research Methodologies and Computational Studies

Application of Advanced Analytical Techniques for Trace Analysis

The identification and characterization of Subergorgic acid, both from its natural source and from microbial cultures, rely on advanced analytical methods. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools used to establish its molecular structure. sioc-journal.cn

In recent studies, chemoinformatic strategies have been employed to trace the production of this compound to symbiotic microorganisms. Researchers utilized the "one strain many compounds" (OSMAC) approach, culturing an associated fungus, Aspergillus sp., in various media. sioc-journal.cn To analyze the resulting complex mixtures, Global Natural Products Social Molecular Networking (GNPS), a web-based mass spectrometry ecosystem, was applied. This powerful chemoinformatic tool allowed for the detection and dereplication of this compound and its analogues across different culture conditions, demonstrating that the fungus, not the coral itself, is a producer of the compound. sioc-journal.cn This methodology is instrumental for trace analysis and for identifying the true biosynthetic origins of marine natural products.

Computational Chemistry for Structure-Activity Prediction

Computational chemistry provides invaluable insights into how this compound and its derivatives interact with biological targets, enabling the prediction of their activity and guiding the design of new compounds. mdpi.com These in silico methods are particularly relevant for exploring its potent antifouling properties.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, estimating the strength of the interaction. mdpi.com For antifouling compounds like this compound, docking studies can help identify potential molecular targets within organisms like barnacles. Although specific docking studies detailing the binding of this compound to antifouling target proteins are part of ongoing research endeavors, the principle is well-established. mdpi.comorcid.org The goal of such studies is to understand how the compound's three-dimensional structure allows it to fit into the active site of a key protein, such as those involved in larval settlement or adhesion, thereby inhibiting the fouling process. The significant antifouling activity of this compound (EC₅₀ = 1.25 μg/mL) makes it a prime candidate for these computational analyses. nih.gov

Research into the antifouling mechanisms of other natural products often involves docking against targets like acetylcholinesterase (AChE) or heat shock protein 90 (HSP90), which are crucial for larval development in marine invertebrates. mdpi.commdpi.com Similar approaches are applicable to elucidate the precise mechanism of this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, quantified by molecular descriptors. jocpr.comsciencepublishinggroup.com A key study on this compound involved the synthesis of 26 derivatives to establish clear structure-activity relationships for antifouling efficacy against the barnacle Balanus amphitrite. nih.gov

The findings from this research provide the foundational data for a QSAR model:

The presence of the double bond and the ketone carbonyl group in the core structure were found to be crucial for the inhibitory effect. nih.gov

The introduction of benzyl (B1604629) esters into the molecule enhanced antifouling properties. nih.gov

Conversely, introducing a methylene (B1212753) chain was found to reduce the antifouling potency. nih.gov

These relationships highlight the importance of specific electronic and steric features for bioactivity. A QSAR model built on these findings would use descriptors representing these features to predict the antifouling activity of novel, unsynthesized derivatives, thereby accelerating the discovery of more effective and environmentally friendly antifoulants. mdpi.comnih.gov

| Compound | Structural Modification | Antifouling Activity (EC₅₀ in μg/mL) |

|---|---|---|

| This compound | Parent Compound | 1.25 researchgate.net |

| Derivative (Benzyl Ester) | Esterification with benzyl group | Improved Activity nih.gov |

| Derivative (Methylene Chain) | Addition of a methylene chain | Reduced Activity nih.gov |

Metabolomics and Chemoinformatics Approaches

Metabolomics, the large-scale study of small molecules within a biological system, combined with chemoinformatics, provides a powerful framework for natural product discovery and analysis. nih.govnih.gov The investigation of this compound has directly benefited from these fields.

As previously mentioned, the application of the GNPS platform represents a direct use of chemoinformatics to analyze metabolomic data from fungal cultures, leading to the identification of this compound. sioc-journal.cn This approach allows researchers to rapidly screen complex extracts and compare their metabolic fingerprints to known compounds in spectral libraries, a process known as dereplication. sioc-journal.cnnih.gov

Furthermore, public chemoinformatics databases serve as critical repositories for chemical and biological information on natural products. This compound is documented in databases such as PubChem and COCONUT (COlleCtion of Open Natural ProdUcTs), which provide comprehensive data on its structure, physicochemical properties, and known biological activities. naturalproducts.netnih.gov This information is essential for researchers in drug discovery and chemical ecology. naturalproducts.net

| Chemoinformatic Data Point | Value for this compound | Source |

|---|---|---|

| IUPAC Name | (1S,2R,5S,8S,9R)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.0¹⁵]undec-3-ene-3-carboxylic acid | nih.gov |

| Molecular Formula | C₁₅H₂₀O₃ | nih.gov |

| Molecular Weight | 248.32 g/mol | nih.gov |

| InChIKey | LFKSRWRSZVCLFJ-VDHTUSMASA-N | naturalproducts.net |

| NP-Likeness Score | 2.87 | naturalproducts.net |

| PubChem CID | 11054000 | nih.gov |

Future Research Directions

Comprehensive Elucidation of Biosynthetic Pathways

A significant knowledge gap exists regarding the biosynthesis of subergorgic acid in its natural source, the gorgonian coral Subergorgia suberosa. To date, the enzymatic machinery and genetic pathways responsible for its formation have not been elucidated. Future research should focus on identifying the key enzymes, such as terpene cyclases and tailoring enzymes (e.g., oxidoreductases), that construct the characteristic tricyclic core and introduce the specific oxygenation pattern of this compound. A combination of transcriptomic and genomic analyses of Subergorgia suberosa, coupled with heterologous expression of candidate genes in microbial hosts, could provide a powerful approach to unravel this complex biosynthetic pathway. Understanding the biosynthesis is not only of fundamental scientific interest but also a prerequisite for developing biotechnological production methods.

Exploration of Novel Synthetic Routes for Complex Analogues

While several total syntheses of this compound have been successfully achieved, the development of more efficient and versatile synthetic routes remains a key area for future exploration. mdpi.comacs.orgacs.org A primary challenge in the synthesis of this compound is the construction of its highly functionalized and sterically congested angular triquinane skeleton. mdpi.com

Future synthetic endeavors should aim to:

Develop novel strategies for the stereoselective formation of the multiple contiguous stereocenters.

Design modular synthetic pathways that allow for the facile generation of a diverse range of complex analogues with modifications at various positions of the molecule.

Such advancements will be instrumental in conducting detailed structure-activity relationship (SAR) studies and developing analogues with enhanced or novel biological activities.

Discovery of Additional Biological Targets and Mechanisms of Action (non-human)

The current understanding of the biological activity of this compound is largely focused on its potent antifouling properties against the settlement of barnacle larvae (Balanus amphitrite). uncw.edu Structure-activity relationship studies have indicated that the double bond and ketone carbonyl groups are crucial for this antifouling effect. uncw.edu However, the precise molecular targets and mechanisms of action underlying this activity are not fully understood.

Future research should investigate:

The specific biochemical pathways in barnacle larvae that are disrupted by this compound.

The broader ecological role of this compound as a chemical defense mechanism for Subergorgia suberosa against other potential colonizers or predators in its marine environment. ecologica.cn

Other potential non-human biological targets, which could reveal novel applications for this compound in areas such as agriculture or veterinary medicine.

Development of Environmentally Sustainable Production Methods

Currently, the acquisition of this compound relies on its extraction from the natural source, Subergorgia suberosa, or through complex, multi-step chemical syntheses. mdpi.comnih.gov These methods are not ideal for large-scale production due to the potential for environmental disruption from harvesting marine organisms and the generation of chemical waste from synthesis. frontiersin.orgfrontiersin.org

A critical area for future research is the development of environmentally sustainable production methods. This could be achieved through:

Biotechnological Production: Once the biosynthetic pathway is elucidated (as mentioned in section 11.1), the responsible genes could be transferred to a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for fermentation-based production.

Metabolic Engineering: Optimizing the metabolic pathways in the chosen microbial host to enhance the yield and productivity of this compound. mdpi.comresearchgate.net

These approaches would provide a more sustainable and scalable supply of this compound for further research and potential commercial applications, aligning with the principles of green chemistry.

Further Investigation into Diverse Pre-clinical Applications

Initial studies have hinted at a broader pharmacological potential for this compound beyond its antifouling activity. It has been reported to exhibit cardiotoxic and anticholinesterase activities. mdpi.com Furthermore, there is a mention of its potential as an antidote against the nerve agent Soman. mdpi.com

These preliminary findings warrant more in-depth pre-clinical investigations into:

The mechanism of its cardiotoxicity to understand its potential risks and whether this activity can be separated from other therapeutic effects through structural modification.

Its potential as a lead compound for the development of novel therapeutics for neurological disorders, given its anticholinesterase activity.

The validation and mechanistic understanding of its reported protective effects against chemical warfare agents like Soman.

Systematic pre-clinical studies on both this compound and its synthesized analogues are necessary to fully assess its therapeutic potential.

Role as a Chemotaxonomic Marker

The chemical profile of marine organisms can often serve as a valuable tool in their classification, a field known as chemotaxonomy. The presence of unique secondary metabolites, such as this compound and its analogues in Subergorgia suberosa, suggests that these compounds could potentially be used as chemotaxonomic markers. nih.govclockss.org

Future research in this area should involve:

A broader survey of different Subergorgia species and other related gorgonian corals to determine the distribution of this compound and its derivatives.

Correlation of the chemical profiles with genetic data to strengthen the taxonomic assignments.

This could provide a more robust framework for the classification of these marine organisms and a deeper understanding of their evolutionary relationships.

Q & A

Q. How is subergorgic acid structurally characterized, and what analytical techniques are essential for confirming its identity?

this compound is characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) resolves its angular triquinane skeleton and functional groups, while HR-MS confirms the molecular formula. Absolute stereochemistry is determined via circular dichroism (CD) spectroscopy or X-ray analysis . For novel derivatives, comparative analysis with known analogues and computational modeling (e.g., density functional theory) validates structural assignments .

Q. What methodologies are employed to isolate this compound from marine organisms or associated microorganisms?

Isolation involves solvent extraction (e.g., ethyl acetate or methanol) of biomass, followed by silica gel column chromatography for fractionation. Final purification is achieved via preparative HPLC using C18 columns. Researchers must validate the absence of contaminants using thin-layer chromatography (TLC) and ensure reproducibility by documenting solvent systems and retention times . For microbial sources, strain fermentation in optimized media (e.g., GPY+CaCO₃) enhances yield .

Q. How is the bioactivity of this compound assessed in preclinical studies?